molecular formula C22H21NO B3742730 2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3742730
M. Wt: 315.4 g/mol
InChI Key: HHIAYBJWTPMSIB-UHFFFAOYSA-N
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Description

“3-Phenoxybenzyl alcohol” is a member of the class of benzyl alcohols that is benzyl alcohol bearing a phenoxy substituent at C-3 . It is a metabolite of the insecticide permethrin .


Synthesis Analysis

The synthesis of related compounds like “2-cyanoprop-2-yl 3-phenoxybenzoate” involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor .


Chemical Reactions Analysis

Pyrethroid insecticides, which include compounds with a 3-phenoxybenzyl moiety, undergo various chemical and microbial degradations when they reach the ground .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenoxybenzyl alcohol” include a molecular weight of 200.24 g/mol, a physical state of liquid at 20°C, and a specific gravity of 1.15 .

Mechanism of Action

While the specific mechanism of action for “2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline” is not available, related compounds like permethrin work by disrupting the function of the neurons of lice and scabies mites .

Safety and Hazards

“3-Phenoxybenzyl alcohol” is harmful if swallowed and causes eye irritation . It should be handled with care, and any exposure should be followed by thorough washing.

properties

IUPAC Name

2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-2-10-21(11-3-1)24-22-12-6-7-18(15-22)16-23-14-13-19-8-4-5-9-20(19)17-23/h1-12,15H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIAYBJWTPMSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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